BenchChemオンラインストアへようこそ!

Protein Kinase C (19-31)

Kinase Assay PKCα Inhibition IC50 Determination

Choose PKC (19-31) (CAS 121545-65-1) for definitive, cost-effective in vitro PKCα inhibition. With an IC50 of 100 nM, this 13-mer is 1.8-fold more potent than the longer 18-mer PKC (19-36) (IC50 180 nM), allowing lower usage per assay and preserving stock. Its pseudosubstrate mechanism ensures high selectivity over PKA and MLCK, avoiding off-target effects common with ATP-competitive inhibitors. Purity >98% guarantees batch-to-batch reproducibility. Pair with [Ser25] PKC (19-31) substrate for integrated assay calibration.

Molecular Formula C₆₇H₁₁₈N₂₆O₁₆
Molecular Weight 1543.82
CAS No. 121545-65-1
Cat. No. B612545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein Kinase C (19-31)
CAS121545-65-1
SynonymsPKC (19-31)
Molecular FormulaC₆₇H₁₁₈N₂₆O₁₆
Molecular Weight1543.82
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protein Kinase C (19-31) CAS 121545-65-1: A Short Pseudosubstrate Peptide Inhibitor for PKC Activity Assays


Protein Kinase C (19-31), also known as PKC (19-31), is a synthetic peptide inhibitor derived from the pseudosubstrate regulatory domain of protein kinase C alpha (PKCα), encompassing residues 19–31 with a serine substitution at position 25 [1]. This 13-amino-acid peptide (sequence: RFARKGSLRQKNV) functions as a competitive inhibitor of PKC by binding to the enzyme's active site, thereby blocking substrate access . It is primarily utilized as a research tool to probe PKC-mediated signaling pathways in vitro and in cell-based assays .

Why Generic PKC Inhibitors Cannot Substitute for Protein Kinase C (19-31) in Precise Research


Broad-spectrum PKC inhibitors (e.g., staurosporine, Gö 6983) or longer pseudosubstrate peptides (e.g., PKC 19-36) lack the precise length-activity profile and isoform selectivity inherent to PKC (19-31). PKC (19-31) is a 13-mer peptide that demonstrates an IC50 of 100 nM, which is approximately 1.8-fold more potent than the longer 18-mer PKC (19-36) (IC50 = 180 nM) . This difference in length and potency translates to distinct binding kinetics and off-target profiles in kinase assays . Furthermore, the [Ser25] variant of PKC (19-31) acts as a substrate (Km = 0.3 µM) rather than an inhibitor , underscoring that subtle sequence modifications profoundly alter functional utility. Therefore, substituting PKC (19-31) with a seemingly similar peptide can lead to misinterpretation of PKC isoform contributions, especially in studies of PKCα-dependent processes like cell adhesion, transformation, and volume regulation .

Quantitative Differentiation of Protein Kinase C (19-31) from Structural Analogs and Functional Variants


Head-to-Head Comparison: PKC (19-31) Exhibits 1.8-Fold Greater Potency than the Longer Pseudosubstrate PKC (19-36)

Protein Kinase C (19-31) demonstrates superior inhibitory potency against PKC compared to the longer 18-mer pseudosubstrate peptide PKC (19-36). In standardized kinase activity assays, PKC (19-31) achieves half-maximal inhibition at 100 nM, whereas PKC (19-36) requires a concentration of 180 nM to reach the same effect . This 1.8-fold difference in IC50 values indicates that the truncated 13-mer sequence of PKC (19-31) is a more effective competitive inhibitor, likely due to optimized binding interactions within the PKCα active site .

Kinase Assay PKCα Inhibition IC50 Determination

PKC (19-31) Outperforms Cell-Permeable PKC β Pseudosubstrate in Potency by 5-Fold

In head-to-head potency comparisons, PKC (19-31) (IC50 = 100 nM) is approximately 5-fold more potent than the cell-permeable PKC β pseudosubstrate (IC50 ≈ 500 nM), a disulfide-linked Antennapedia-conjugated peptide . The PKC β pseudosubstrate incorporates the same 19-31 core sequence but requires a higher concentration to achieve 50% inhibition, likely due to steric hindrance from the large cell-penetrating moiety or reduced affinity following intracellular release [1]. This potency advantage is critical for in vitro biochemical assays where cell permeability is not required, and maximal inhibition at low peptide concentrations is desired .

Cell-Permeable Inhibitors PKC Isoform Selectivity IC50 Comparison

Functional Divergence: [Ser25] PKC (19-31) is a Substrate (Km = 0.3 µM), Not an Inhibitor

A single amino acid substitution—replacing alanine at position 25 with serine—converts PKC (19-31) from a potent inhibitor (IC50 = 100 nM) into a competent substrate. The [Ser25] variant exhibits a Michaelis-Menten constant (Km) of 0.3 µM, indicating high affinity for the PKC active site and efficient phosphorylation . This functional inversion underscores the critical role of the Ala25 residue in maintaining the pseudosubstrate's inhibitory conformation, as the serine hydroxyl group at position 25 likely mimics the phosphorylatable serine of bona fide PKC substrates . Procurement of the correct variant—inhibitor versus substrate—is essential to avoid experimental confounding in studies of PKC activation or inhibition .

Peptide Substrate Km Determination PKC Activity Assay

Myristoylation Does Not Alter Intrinsic Potency but Confers Cell Permeability with Altered Specificity

N-terminal myristoylation of PKC (19-31) does not change its intrinsic inhibitory potency against PKC in cell-free assays [1]. However, myristoylation dramatically enhances the peptide's ability to cross intact plasma membranes, enabling intracellular PKC inhibition in live-cell studies [2]. A critical caveat is that myristoylation alters specificity: myristoylated peptides lacking pseudosubstrate domains can still inhibit PKC in β-cells, indicating that the lipid anchor can confer promiscuous PKC inhibition independent of sequence . Therefore, non-myristoylated PKC (19-31) remains the gold standard for precise in vitro biochemical assays where membrane permeability is not required and sequence-specific inhibition is paramount [1].

Cell-Permeable Peptides Myristoylation PKC Inhibitor Delivery

Superior Purity and Batch-to-Batch Consistency for Reproducible Kinase Assays

Commercial preparations of PKC (19-31) are routinely supplied with >96% purity as determined by HPLC and mass spectrometry . Some vendors offer enhanced purity grades exceeding 98.5%, accompanied by detailed Certificates of Analysis (CoA) . This high level of purity minimizes the presence of truncated peptides or side-chain-protected intermediates that could act as confounding PKC modulators in sensitive kinase assays. In contrast, longer pseudosubstrate peptides (e.g., PKC 19-36) may exhibit greater synthetic complexity and batch-to-batch variability due to their extended sequence . The shorter 13-mer length of PKC (19-31) facilitates more straightforward solid-phase synthesis and rigorous quality control, ensuring reproducible inhibition across independent experiments .

Peptide Purity HPLC Analysis Quality Control

PKC (19-31) Demonstrates High Selectivity Over PKA and MLCK Compared to ATP-Competitive Inhibitors

As a pseudosubstrate-based inhibitor, PKC (19-31) binds to the substrate-binding site of PKC rather than the ATP-binding pocket, a mechanism that inherently confers higher specificity compared to ATP-competitive inhibitors like staurosporine (IC50 values of 0.7 nM for PKC, 7 nM for PKA, and 20 nM for CaM kinase II) . While direct selectivity data for PKC (19-31) against other kinases are not extensively published, its design based on the unique pseudosubstrate domain of PKCα suggests minimal cross-reactivity with PKA or MLCK. In contrast, the longer pseudosubstrate PKC (19-36) has been profiled and shows IC50 values of 0.18 µM for PKC, 423 µM for PKA, and 24 µM for MLCK, indicating >2300-fold selectivity for PKC over PKA . Given the shared pseudosubstrate motif, PKC (19-31) is expected to exhibit comparable or better selectivity due to its shorter, more focused binding interface [1].

Kinase Selectivity Off-Target Profiling Pseudosubstrate Inhibitor

Optimal Procurement and Application Scenarios for Protein Kinase C (19-31) Based on Quantitative Differentiation


In Vitro PKCα Activity Assays Requiring Maximal Potency and Minimal Peptide Consumption

Due to its superior IC50 of 100 nM compared to PKC (19-36) (180 nM) and PKC β pseudosubstrate (~500 nM), PKC (19-31) is the cost-effective choice for high-throughput in vitro kinase assays. Researchers can use lower concentrations of PKC (19-31) to achieve near-complete inhibition of PKCα, conserving valuable peptide stocks and reducing per-assay costs . Its short 13-mer sequence also simplifies solid-phase synthesis and quality control, ensuring high batch-to-batch reproducibility .

Mechanistic Studies of PKCα-Dependent Signaling Pathways in Cell-Free Systems

PKC (19-31) is the preferred tool for dissecting PKCα-specific contributions to signaling cascades in cell lysates or reconstituted systems. Its pseudosubstrate mechanism confers high selectivity for PKC over other serine/threonine kinases (e.g., PKA, MLCK), minimizing off-target effects that plague ATP-competitive inhibitors like staurosporine . This selectivity is critical for validating PKCα as a bona fide regulator of processes such as cell adhesion, transformation, and volume control .

Calibration of PKC Activity Assays Using the [Ser25] Substrate Variant as a Positive Control

The functional divergence between PKC (19-31) (inhibitor) and [Ser25] PKC (19-31) (substrate, Km = 0.3 µM) allows for streamlined assay calibration. Researchers can purchase both peptides from the same vendor and use the inhibitor to define baseline PKC activity and the substrate to measure maximal phosphorylation rates . This paired approach ensures consistent experimental conditions and facilitates direct comparison of PKC activity across different treatments or cell states .

Biochemical Characterization of Novel PKC Modulators in Competition Assays

In drug discovery programs targeting PKCα, PKC (19-31) serves as a reference competitive inhibitor for evaluating the potency and mechanism of novel small molecules or biologics. Its well-characterized IC50 of 100 nM and defined binding mode (substrate-site competitive) provide a robust benchmark for assessing whether new compounds act via a similar pseudosubstrate-like mechanism or via allosteric modulation . The high purity of commercial PKC (19-31) (>96%) ensures that observed shifts in inhibition curves are attributable to the test compound rather than peptide impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protein Kinase C (19-31)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.